2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide is a useful research compound. Its molecular formula is C15H13N5O3 and its molecular weight is 311.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies
One-Pot Synthesis of Novel Derivatives A study by Okawa et al. detailed a one-pot synthesis approach to create novel (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives, showcasing an innovative aza-Wittig/cycloaddition/ring-transformation mechanism. This method could be relevant for synthesizing structurally related compounds, demonstrating the versatility of such chemical frameworks for further applications in materials science or chemical biology (Okawa, et al., 1997).
Synthesis and Reaction of Cyclic Imidic Esters Research conducted by Seeliger et al. examined the synthesis and reactions of cyclic imidic esters, which are crucial intermediates in the synthesis of various heterocyclic compounds. The study provided insights into the formation and transformation of these intermediates, potentially useful for creating complex molecules with applications in pharmaceuticals and agrochemicals (Seeliger, et al., 1966).
Potential Applications
Coordination Polymer Compounds A study by Yu et al. synthesized 2D coordination polymers using a related ligand, highlighting their photoluminescence properties. Such research indicates the potential of structurally similar compounds for use in materials science, particularly in the development of novel luminescent materials or sensors (Liang-cai Yu, et al., 2006).
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Pharmacokinetics
The compound’s potent inhibitory activity against buche suggests that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of AChE and BuChE, leading to an increase in acetylcholine levels. This can have various molecular and cellular effects, particularly in the nervous system where acetylcholine plays a key role in signal transmission .
Properties
IUPAC Name |
2-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-13-9-10(5-6-16-13)14(22)17-7-8-20-15(23)11-3-1-2-4-12(11)18-19-20/h1-6,9H,7-8H2,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCDFNBDYHNEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC(=O)NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.